(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
thian-4-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJHUSMQVXCCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by the presence of a tetrahydrothiopyran ring and a thiophene ring. With the molecular formula C10H12OS2 and a molecular weight of 212.3 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant domains.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can influence enzyme activity and receptor binding, leading to significant biological effects:
- Antimicrobial Activity : Related compounds have demonstrated efficacy against various pathogens, including Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Anticonvulsant Activity : Some studies suggest that the compound may exert anticonvulsant effects, potentially by modulating neurotransmitter systems or ion channel activities in the central nervous system.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of thiopyran derivatives, revealing insights into their biological efficacy:
- Antimicrobial Studies : A study published in 2003 identified novel leads among tetrahydrothiopyran derivatives with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. These findings highlight the potential of thiopyran derivatives in treating infections resistant to conventional antibiotics .
- Anticonvulsant Studies : Research has indicated that certain thiopyran derivatives can exhibit anticonvulsant properties in animal models. The exact pathways remain under investigation, but preliminary data suggest modulation of GABAergic transmission may be involved.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Case Study 1 : A clinical trial evaluated a series of thiopyran derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant inhibition against multi-drug resistant strains of bacteria, supporting their potential as therapeutic agents .
- Case Study 2 : In a neuropharmacological study, researchers tested the anticonvulsant activity of several thiopyran compounds, including this compound. The compound showed promising results in reducing seizure frequency in rodent models, suggesting its utility in managing epilepsy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|---|
| (tetrahydro-2H-thiopyran-4-yl)(furan-2-yl)methanol | Furan | Moderate | Low |
| (tetrahydro-2H-thiopyran-4-yl)(benzene-2-yl)methanol | Benzene | Low | Moderate |
| This compound | Thiophene | High | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Rings
a. Oxygen vs. Sulfur in the Saturated Ring
- Compound 27: (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone () replaces the thiopyran ring with a pyran (oxygen-containing) ring. Spectroscopic Differences:
- NMR : The thiopyran’s sulfur atom in the main compound would induce downfield shifts in $ ^1H $ and $ ^13C $ NMR compared to compound 27’s oxygen-based pyran due to sulfur’s lower electronegativity and larger atomic radius.
- FTIR : The C=O stretch (~1700 cm$ ^{-1} $) in both compounds remains similar, but sulfur substitution may alter ring vibration modes.
- Physical Properties :
- The molecular formula of compound 27 is $ \text{C}{11}\text{H}{13}\text{O}2\text{N}3 \cdot 5\text{Cl} $ (MW 226.0622), whereas the main compound ($ \text{C}{10}\text{H}{12}\text{OS}_2 $) lacks chlorine and nitrogen, likely resulting in higher lipophilicity (logP) and altered solubility .
b. Thiophene Substitution Patterns
- Thiophen-2-yl vs. Thiophen-3-yl :
- Compound 27 has a thiophen-2-yl group, while the main compound features thiophen-3-yl. The 3-position substitution may influence electronic distribution and steric interactions in drug-receptor binding or catalysis.
- Trifluoromethylphenyl-Thiophene Derivatives: describes (2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone (VCP171), where electron-withdrawing CF$ _3 $ groups enhance metabolic stability and receptor affinity compared to unsubstituted thiophenes .
Functional Group Variations
a. Pyrazole-Substituted Methanones
- These modifications are leveraged in 11β-HSD1 inhibitors for treating metabolic and CNS disorders .
- Comparison : The main compound’s lack of pyrazole may reduce polarity but improve passive diffusion across membranes.
b. Oxathiolane Derivatives
- Compound 14b: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone () combines a thioxo-oxathiolane ring with a thiophene. The disulfide bridge in oxathiolane may confer redox activity absent in the main compound’s thiopyran ring .
Preparation Methods
Cyclization to Form Tetrahydrothiopyran Core
Starting materials : 4-mercaptobutanol or similar thiol-containing precursors.
Reaction conditions : Acid- or base-catalyzed intramolecular cyclization, often under reflux in solvents like tetrahydrofuran (THF) or acetonitrile.
Mechanism : Nucleophilic attack of the sulfur atom on an electrophilic carbon center leads to ring closure, forming the tetrahydrothiopyran ring.
Coupling with Thiophene Derivative
Coupling partners : A halogenated tetrahydrothiopyran intermediate (e.g., 4-halotetrahydrothiopyran) and a thiophene boronic acid or stannane derivative.
Catalysts : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
Conditions : Cross-coupling reactions performed in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (80–120°C).
Outcome : Formation of a C–C bond between the tetrahydrothiopyran ring and the thiophene ring.
Introduction of the Carbonyl Group (Methanone)
Method 1: Oxidation of Alcohol Intermediate
Starting from (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanol, oxidation is performed using reagents such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation conditions.
This step converts the hydroxymethyl group to the ketone, yielding the target methanone.
Method 2: Direct Acylation
Acylation of the tetrahydrothiopyran ring with thiophene-3-carbonyl chloride under basic conditions can also afford the ketone directly.
Bases such as triethylamine or pyridine are used to scavenge the released HCl.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to tetrahydrothiopyran | Mercaptan + aldehyde/ketone, acid/base catalyst | THF, Acetonitrile | Reflux or RT | Variable | Intramolecular ring closure |
| Coupling with thiophene | Pd catalyst, thiophene boronic acid/stannane | DMF, DMA | 80–120°C | 60–85 | Suzuki or Stille cross-coupling |
| Oxidation to methanone | PCC, Dess–Martin, or Swern oxidation | DCM, THF | 0–25°C | 70–90 | Converts alcohol to ketone |
| Direct acylation | Thiophene-3-carbonyl chloride, base | DCM, Pyridine | 0–25°C | 65–80 | Alternative to oxidation step |
Analytical and Research Findings
Spectroscopic confirmation : The product is characterized by NMR (1H and 13C), IR spectroscopy (notably C=O stretch ~1700 cm⁻¹), and mass spectrometry confirming molecular weight.
Research insights : Compounds with similar sulfur heterocycles and ketone functionalities have been studied for their biological activities and electronic properties, underscoring the importance of efficient synthetic routes.
Q & A
Q. What advanced techniques quantify its stability under oxidative or hydrolytic stress?
- Methodology : Use accelerated stability testing (ICH guidelines): expose to H₂O₂ (oxidation) or buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation kinetics via UPLC-QTOF and identify products using HR-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
